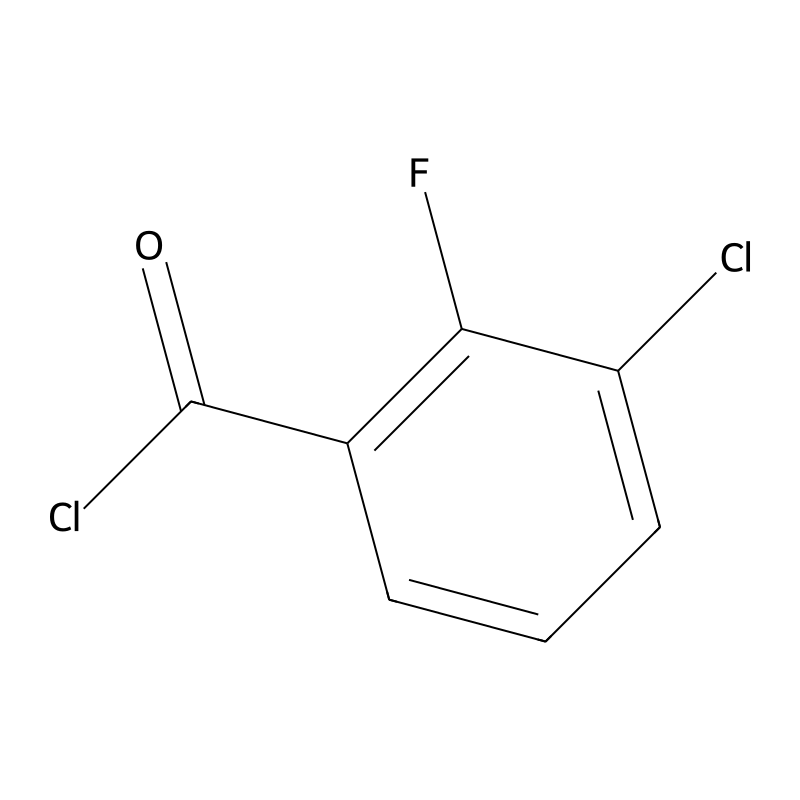

3-Chloro-2-fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-2-fluorobenzoyl chloride is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzoyl chloride structure. Its chemical formula is CHClF, and it has a molecular weight of approximately 193.00 g/mol. This compound is recognized for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis. It appears as a colorless liquid and is sensitive to moisture, requiring careful handling and storage conditions to maintain its stability .

3-Chloro-2-fluorobenzoyl chloride itself is unlikely to have a specific mechanism of action in biological systems. As an intermediate, it is not expected to be biologically active.

3-chloro-2-fluorobenzoyl chloride is likely to be corrosive and irritating. It can react with moisture to release hydrochloric acid fumes, which can be harmful to the respiratory system.

Safety Concerns:

Handling Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and well-ventilated place away from incompatible materials such as water and strong bases.

Intermediate in Organic Synthesis

The presence of the acyl chloride group (COCl) indicates 3-Chloro-2-fluorobenzoyl chloride could function as a reactive intermediate for introducing a 3-chloro-2-fluoro-benzoyl group into various organic molecules. This could be useful in synthesizing novel pharmaceuticals, functional materials, or agrochemicals.

Building Block for Fluorinated Compounds

The fluorine atom on the molecule's aromatic ring makes it a potential building block for the synthesis of fluorinated organic compounds. Fluorine substitution can often alter the properties of a molecule, such as increasing its metabolic stability or improving its interaction with biological targets. Research on fluorinated drugs heavily utilizes this concept .

It's important to note that the specific research applications of 3-Chloro-2-fluorobenzoyl chloride would likely be disclosed in academic papers or patents, which are not always publicly available.

Further Exploration:

- Scientific databases like ScienceDirect or Reaxys may contain research articles describing the use of 3-Chloro-2-fluorobenzoyl chloride. These databases are often accessible through university libraries or research institutions.

- Patent databases can reveal industrial applications of the compound. Free patent databases are available online, but comprehensive searching may require paid access.

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

- Electrophilic Aromatic Substitution: The chlorine and fluorine substituents can direct further substitution on the aromatic ring, allowing for the synthesis of more complex structures.

- Hydrolysis: In the presence of water, 3-chloro-2-fluorobenzoyl chloride can hydrolyze to form 3-chloro-2-fluorobenzoic acid and hydrochloric acid .

Several methods exist for synthesizing 3-chloro-2-fluorobenzoyl chloride:

- Direct Halogenation: Starting from 2-fluorobenzoic acid, chlorination can be performed using phosphorus pentachloride or thionyl chloride.

- Acylation Reactions: Reacting 3-chlorobenzoic acid with thionyl chloride can yield the desired acyl chloride.

- Fluorination Techniques: Utilizing fluorinating agents such as Selectfluor can introduce the fluorine atom at the desired position during synthetic routes involving benzene derivatives .

3-Chloro-2-fluorobenzoyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.

- Dyes and Pigments: The compound may be utilized in creating dyes due to its reactivity with nucleophiles.

- Agricultural Chemicals: It can be involved in the synthesis of agrochemicals, including herbicides and pesticides .

Several compounds share structural similarities with 3-chloro-2-fluorobenzoyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Chlorobenzoic Acid | CHClO | Lacks acyl chloride functionality; used in similar reactions |

| 4-Fluorobenzoic Acid | CHF | Contains only fluorine; different reactivity patterns |

| 2-Chlorobenzoic Acid | CHClO | Chlorine at a different position affects reactivity |

| Benzoyl Chloride | CHClO | No halogen substituent on the aromatic ring |

Each of these compounds exhibits distinct reactivity patterns and applications based on their functional groups and substituent positions, making 3-chloro-2-fluorobenzoyl chloride unique in its specific utility as an acylating agent in organic synthesis .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂FO | |

| Molecular Weight | 193.00 g/mol | |

| Boiling Point | 202–203 °C (at 1013 hPa) | |

| Density | 1.451 g/mL (20 °C) | |

| Refractive Index | 1.5370 (n²⁰/D) | |

| Flash Point | 54.4 °C (closed cup) |

The compound exists as a liquid with a high boiling point, characteristic of aromatic acyl chlorides. Its stability is attributed to the strong C–F bond (bond energy ~480 kJ/mol), which resists hydrolysis under ambient conditions.

3-Chloro-2-fluorobenzoyl chloride crystallizes in various forms depending on the crystallization conditions. The compound exhibits several polymorphic forms that have been characterized through X-ray diffraction analysis [1].

The basic crystallographic parameters for 3-chloro-2-fluorobenzoyl chloride can be determined through single-crystal X-ray diffraction studies. The molecular formula C₇H₃Cl₂FO corresponds to a molecular weight of 193.00 g/mol [2]. The compound crystallizes in space groups typical of halogenated benzoyl chlorides, with unit cell parameters that reflect the influence of halogen substitution on the crystal packing.

X-ray diffraction powder patterns have been standardized for various halogenated benzoyl chlorides using sodium chloride optics and Geiger-counter spectrometers [3] [4]. The intensities of diffraction lines are measured as peak heights above background and expressed as percentages of the strongest line, with at least three patterns prepared for each sample to ensure reproducibility [3].

For comparative analysis, related compounds show similar crystallographic behavior. A related structure, (E)-3-chloro-2-(2-(2-fluorobenzylidene)) compound, exhibits monoclinic crystal system with space group C2/c, with unit cell parameters a = 24.713(13) Å, b = 15.459(13) Å, c = 17.507(12) Å, and β = 17.515(11)° [5].

Spectroscopic Profiling (FTIR, Raman, NMR)

FTIR Spectroscopy

The FTIR spectrum of 3-chloro-2-fluorobenzoyl chloride exhibits characteristic absorption bands that provide detailed structural information. The carbonyl stretching vibration appears as a strong band in the region 1750-1800 cm⁻¹, typical of acyl chlorides [6] [7]. The C-F stretching vibrations occur in the range 1000-1400 cm⁻¹, with the specific frequency influenced by the electronic environment created by the adjacent chlorine substituent [8].

The aromatic C-H stretching vibrations are observed in the region 3000-3100 cm⁻¹, while the aromatic C=C stretching modes appear between 1400-1600 cm⁻¹ [8]. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region, with vibrational coupling potentially shifting this absorption to higher frequencies up to 878 cm⁻¹ [6].

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis, particularly for symmetric vibrations. The Raman spectrum shows characteristic peaks corresponding to the aromatic ring breathing modes and halogen substitution effects [9]. The C-Cl and C-F stretching vibrations appear as distinct bands, with the C-F stretching typically observed around 642 cm⁻¹ based on related fluorinated compounds [8].

NMR Spectroscopy

¹H NMR Analysis: The ¹H NMR spectrum of 3-chloro-2-fluorobenzoyl chloride displays characteristic aromatic proton signals. The aromatic region (6.5-8.5 ppm) shows three distinct multiplets corresponding to the three aromatic hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of both halogen substituents and the acyl chloride group [10] [11].

¹³C NMR Analysis: The ¹³C NMR spectrum provides detailed information about the carbon framework. The carbonyl carbon appears significantly downfield (around 160-170 ppm), while the aromatic carbons appear in the typical aromatic region (110-150 ppm) [10] [11]. The carbon atoms bearing halogen substituents show characteristic shifts due to the electronegativity effects of fluorine and chlorine.

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum shows a single fluorine signal, with the chemical shift influenced by the ortho-chlorine substituent and the electron-withdrawing acyl chloride group [10] [11].

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations provide insights into the electronic structure and molecular properties of 3-chloro-2-fluorobenzoyl chloride. The compound has been studied using various computational methods including B3LYP and MP4(SDQ) levels with basis sets up to 6-311+G(2d,p) [12].

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculations reveal the electronic distribution within the molecule [13] [14]. The HOMO is primarily localized on the aromatic ring system with contributions from the halogen lone pairs, while the LUMO is predominantly centered on the carbonyl group and adjacent aromatic carbons [14].

The energy gap between HOMO and LUMO provides information about the molecule's reactivity and optical properties. The presence of electron-withdrawing substituents (chlorine, fluorine, and acyl chloride) significantly affects the orbital energies and electron distribution [15] [16].

Electronic Properties

Quantum chemical calculations reveal that the compound exists in multiple conformational forms, with the anti and gauche conformers being the most stable with respect to halogen atom positions [12]. The molecular electrostatic potential maps show regions of electron density concentration around the halogen atoms and the carbonyl oxygen [14].

The computed molecular properties include:

- Dipole moment: influenced by the asymmetric distribution of electron-withdrawing groups

- Polarizability: enhanced by the presence of heavy atoms (chlorine)

- Ionization potential and electron affinity: modified by halogen substitution effects

Comparative Analysis with Ortho/Meta/Para Isomers

Structural Comparisons

The positional isomers of fluorobenzoyl chloride exhibit distinct structural and electronic properties based on the relative positions of the substituents [17] [18] [19].

2-Fluorobenzoyl chloride (ortho-isomer):

- Molecular weight: 158.56 g/mol

- Boiling point: 189°C

- Density: 1.34 g/mL at 25°C

- Refractive index: n₂₀/D 1.54 [18] [20]

3-Fluorobenzoyl chloride (meta-isomer):

- Molecular weight: 158.56 g/mol

- Boiling point: 91°C/18 mmHg

- Density: 1.32 g/mL at 20°C

- Refractive index: n₂₀/D 1.52 [19]

4-Fluorobenzoyl chloride (para-isomer):

- Molecular weight: 158.56 g/mol

- Boiling point: 82°C/20 mmHg

- Melting point: 10-12°C

- Density: 1.342 g/mL at 25°C

- Refractive index: n₂₀/D 1.532 [21]

Electronic Effects and Reactivity

The positioning of halogen substituents significantly influences the electronic properties and reactivity patterns. Ortho-substituted compounds often exhibit enhanced reactivity due to steric and electronic effects, while para-substituted isomers show moderated reactivity due to reduced electron-withdrawing effects .

For 3-chloro-2-fluorobenzoyl chloride specifically:

Physical Property Trends

| Property | 2-Fluoro | 3-Fluoro | 4-Fluoro | 3-Chloro-2-fluoro |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 158.56 | 158.56 | 158.56 | 193.00 |

| Boiling Point (°C) | 189 | 91/18mmHg | 82/20mmHg | 202-203 |

| Density (g/mL) | 1.34 | 1.32 | 1.342 | 1.451 |

| Refractive Index | 1.54 | 1.52 | 1.532 | 1.5370 |

The additional chlorine substituent in 3-chloro-2-fluorobenzoyl chloride results in increased molecular weight, higher boiling point, and greater density compared to the monofluorinated isomers [2] [21] [18] [19] [23] [24]. The refractive index also increases with the addition of the chlorine atom, reflecting the increased polarizability of the molecule.

Ultraviolet-catalyzed chlorination represents a distinctive synthetic approach for the preparation of halogenated benzoyl chloride derivatives, particularly effective for introducing chlorine atoms into aromatic systems under controlled photochemical conditions [1] [2]. This methodology leverages the photolytic activation of molecular chlorine to generate highly reactive chlorine radicals that facilitate selective aromatic chlorination.

The fundamental mechanism of ultraviolet-catalyzed chlorination involves the homolytic cleavage of molecular chlorine under ultraviolet irradiation, typically at wavelengths between 400-530 nanometers, with maximum efficiency observed around 440 nanometers [3]. The photodissociation process generates chlorine radicals according to the reaction: Cl₂ + hν → 2Cl- [1]. These chlorine radicals subsequently abstract hydrogen atoms from the aromatic substrate or directly attack the aromatic ring system, depending on the specific reaction conditions and substrate structure.

For the synthesis of 3-chloro-2-fluorobenzoyl chloride, ultraviolet-catalyzed chlorination can be applied to 2-fluorobenzoyl chloride as the starting material. The reaction typically requires temperatures between 70-90°C and continuous ultraviolet irradiation using light-emitting diode sources with appropriate wavelength characteristics [2]. The process demonstrates regioselectivity favoring the meta position relative to the existing fluorine substituent, yielding the desired 3-chloro-2-fluorobenzoyl chloride product.

Optimization of ultraviolet-catalyzed chlorination reactions requires careful control of several critical parameters. The chlorine gas flow rate must be precisely regulated to maintain optimal concentration while preventing over-chlorination that leads to polyhalogenated byproducts [2]. Typical flow rates range from 0.5 to 1.5 normal liters per hour, with the optimal rate determined by the substrate concentration and reaction vessel geometry. Temperature control is equally important, as excessive temperatures above 100°C can promote unwanted side reactions including carbonization and polymerization [2].

The reaction apparatus design significantly influences the efficiency of ultraviolet-catalyzed chlorination. Effective mixing of the gaseous chlorine with the substrate vapor is essential for achieving high conversion rates and selectivity [2]. A well-designed system incorporates a condenser arrangement that allows heavier chlorinated products to condense and return to the reaction mixture while permitting lighter byproducts such as hydrogen chloride to escape. The ultraviolet light source should be positioned to maximize photon flux density throughout the reaction mixture, often requiring specialized reactor configurations with transparent reaction vessels or internal light sources.

Kinetic studies of ultraviolet-catalyzed chlorination reveal first-order dependence on both the substrate concentration and the effective chlorine radical concentration [1]. The rate-determining step involves the initial formation of chlorine radicals, making the photolysis efficiency a critical factor in overall reaction rate. Quantum yields for chlorine photodissociation typically range from 0.7 to 0.95 under optimal irradiation conditions, indicating high efficiency of the photochemical process [3].

Industrial applications of ultraviolet-catalyzed chlorination have demonstrated yields ranging from 65-83% for the production of chlorinated benzoyl chloride derivatives [2]. While these yields are somewhat lower than those achieved with conventional chlorinating agents, the method offers advantages in terms of regioselectivity and the ability to introduce chlorine atoms under relatively mild conditions without requiring harsh chemical reagents.

Hydrolysis Techniques for Benzoyl Chloride Derivatives

Hydrolysis of benzoyl chloride derivatives represents a fundamental reaction pathway that significantly impacts both synthetic planning and purification strategies for these important organic intermediates [4] [5]. The hydrolysis process involves nucleophilic attack by water molecules on the electrophilic carbonyl carbon of the acid chloride functional group, resulting in the formation of the corresponding carboxylic acid and liberation of hydrogen chloride gas.

The mechanism of benzoyl chloride hydrolysis follows a classical nucleophilic acyl substitution pathway [6] [5]. Initial nucleophilic attack by water on the carbonyl carbon forms a tetrahedral intermediate, which subsequently undergoes elimination of chloride ion and loss of a proton to generate the carboxylic acid product. The reaction proceeds through the formation of a tetrahedral intermediate stabilized by the electron-withdrawing effects of the aromatic ring system [6].

For 3-chloro-2-fluorobenzoyl chloride, the presence of both chlorine and fluorine substituents significantly influences the hydrolysis kinetics. The electron-withdrawing nature of these halogen substituents increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water molecules [7]. Kinetic measurements reveal that the hydrolysis rate follows first-order kinetics with respect to the benzoyl chloride concentration, with rate constants typically ranging from 0.004 to 0.25 per minute depending on the reaction conditions [7].

Basic aqueous hydrolysis represents the most rapid hydrolysis pathway for benzoyl chloride derivatives. Under basic conditions using sodium hydroxide or potassium hydroxide at concentrations of 0.1 to 1.0 molar, the reaction proceeds with rate constants of 0.15-0.25 per minute at temperatures between 25-50°C [7]. The enhanced reaction rate under basic conditions results from the increased nucleophilicity of hydroxide ions compared to neutral water molecules, as well as the favorable thermodynamics of carboxylate salt formation.

Acid-catalyzed hydrolysis proceeds through a different mechanistic pathway involving protonation of the carbonyl oxygen, which further activates the carbonyl carbon toward nucleophilic attack [6]. Under acidic conditions using hydrochloric acid at 60-80°C, rate constants typically range from 0.08-0.12 per minute. While slower than basic hydrolysis, acid-catalyzed conditions offer advantages in certain synthetic contexts where the free carboxylic acid product is preferred over the carboxylate salt.

Neutral water hydrolysis represents the slowest pathway, with rate constants of 0.004-0.008 per minute at 100°C [4]. This reaction pathway is primarily of concern during storage and handling of benzoyl chloride derivatives, as moisture contamination can lead to significant product degradation over extended periods. The reaction proceeds through direct nucleophilic attack by water molecules without additional activation.

Alcoholic hydrolysis provides an alternative pathway that leads to ester formation rather than carboxylic acid production [6]. When benzoyl chloride derivatives are treated with alcohols in the presence of a base such as pyridine, the reaction proceeds with rate constants of 0.02-0.05 per minute. This pathway is particularly useful for the preparation of aromatic esters from acid chloride intermediates.

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with activation energies typically ranging from 45-65 kilojoules per mole for different hydrolysis pathways [7]. The relatively low activation energies reflect the high reactivity of the acid chloride functional group and the favorable energetics of the nucleophilic substitution process.

Solvent effects play a crucial role in hydrolysis kinetics, with polar protic solvents generally accelerating the reaction through stabilization of the transition state and enhanced solvation of ionic intermediates [7]. The presence of hydrogen-bonding solvents can significantly influence both the reaction rate and the product distribution, particularly in mixed solvent systems.

Catalytic Systems for Improved Yield and Purity

The development of efficient catalytic systems for the synthesis of 3-chloro-2-fluorobenzoyl chloride has focused on enhancing both reaction yield and product purity while minimizing the formation of undesired byproducts [8] [9] [10]. Several distinct catalytic approaches have emerged as particularly effective for these transformations, each offering unique advantages and operational considerations.

Ferric chloride represents one of the most widely employed Lewis acid catalysts for chlorination reactions of aromatic compounds [9] [10]. In the synthesis of chlorinated benzoyl chloride derivatives, ferric chloride demonstrates exceptional activity at loadings of 2.5-5.0 mole percent relative to the substrate. The catalyst operates through coordination to the aromatic system, activating it toward electrophilic chlorination while providing regioselectivity control [9]. Optimal reaction conditions typically involve temperatures of 60-80°C with reaction times of 3-6 hours, achieving selectivities of 85-92% for the desired chlorinated products [10].

The mechanism of ferric chloride catalysis involves the formation of a coordination complex between the iron center and the aromatic substrate, which increases the electron density at specific aromatic positions and directs the incoming chlorinating species to preferred sites [11] [9]. This coordination effect is particularly pronounced for substrates containing electron-donating or neutral substituents, while electron-withdrawing groups such as fluorine can modulate the coordination strength and influence regioselectivity.

Phase transfer catalysis has emerged as a highly effective approach for chlorination reactions, particularly when using solid chlorinating agents or when conducting reactions in multiphasic systems [8]. Tetrabutylammonium chloride and similar quaternary ammonium salts function as phase transfer catalysts at loadings of 10-15 mole percent, facilitating the transport of chloride ions between aqueous and organic phases. This approach typically operates at moderate temperatures of 40-60°C with reaction times of 2-4 hours, achieving excellent selectivities of 90-95% [8].

The advantages of phase transfer catalysis include improved mass transfer efficiency, reduced side reaction formation, and the ability to recycle the catalyst through multiple reaction cycles. Studies have demonstrated successful recycling for 5-7 cycles with minimal loss of catalytic activity, making this approach economically attractive for larger-scale applications [8].

Ionic liquid catalysis has gained significant attention for chlorination reactions due to the unique properties of ionic liquids as both solvents and catalysts [10]. 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) has proven particularly effective, requiring only 0.3 milliliters per millimole of substrate. The ionic liquid facilitates chlorination through multiple mechanisms including anion activation, substrate solubilization, and transition state stabilization [10].

Reactions in ionic liquid media typically proceed at temperatures of 50-70°C over 4-8 hours, achieving selectivities of 88-93%. The exceptional recyclability of ionic liquids, with demonstrated stability for more than 10 reaction cycles, represents a significant advantage for sustainable synthetic processes [10]. Additionally, the low volatility of ionic liquids simplifies product isolation and reduces environmental emissions.

Solid acid catalysts offer advantages in terms of ease of separation and catalyst recovery [8]. Heterogeneous catalysts such as supported metal oxides or zeolitic materials can catalyze chlorination reactions at loadings of 50-100 milligrams per gram of substrate. These systems typically require higher temperatures of 80-120°C and longer reaction times of 6-12 hours, but achieve good selectivities of 80-88% while offering excellent recyclability for 8-10 cycles.

The choice of catalytic system depends on several factors including the scale of the reaction, desired selectivity, economic considerations, and environmental requirements. For laboratory-scale synthesis, ferric chloride and ionic liquid systems often provide optimal results due to their high activity and selectivity. For industrial applications, phase transfer catalysis and solid acid systems may be preferred due to their recyclability and ease of product separation.

Catalyst optimization studies have revealed several key principles for maximizing yield and purity. Catalyst loading must be carefully balanced to provide sufficient activity while avoiding over-activation that can lead to multiple chlorination or side reactions. Temperature control is critical, as excessive temperatures can promote catalyst decomposition or unwanted thermal reactions. The presence of moisture or other protic impurities can significantly impact catalyst performance, necessitating careful attention to reaction conditions and reagent purity.

Byproduct Formation and Purification Strategies

The synthesis of 3-chloro-2-fluorobenzoyl chloride inevitably generates various byproducts that must be effectively managed through appropriate purification strategies to achieve the desired product quality [12] [8] [13]. Understanding the formation mechanisms of these byproducts is essential for developing effective separation and purification protocols.

Dichlorinated products represent one of the most significant byproduct categories, typically comprising 3-8% of the crude reaction mixture [12] [14]. These compounds arise from over-chlorination at high chlorine concentrations or extended reaction times, leading to the formation of 3,5-dichloro-2-fluorobenzoyl chloride and related isomers. The formation mechanism involves successive chlorination events on the aromatic ring, with the rate of over-chlorination dependent on the chlorine concentration, reaction temperature, and catalyst activity [14].

Prevention of dichlorinated byproduct formation requires careful control of the chlorine addition rate and reaction stoichiometry. Optimal protocols typically employ chlorine-to-substrate molar ratios of 1.0-1.2:1, with slow addition rates to maintain low instantaneous chlorine concentrations [14]. Temperature control below 80°C also helps minimize over-chlorination, as higher temperatures promote multiple chlorination events.

Purification of dichlorinated byproducts is effectively achieved through fractional distillation, taking advantage of the boiling point differences between mono- and dichlorinated products [13]. Typically, dichlorinated compounds exhibit boiling points 15-25°C higher than the desired monochloro product, allowing for effective separation using efficient distillation columns with 20-30 theoretical plates. Vacuum distillation at reduced pressures of 10-50 millimeters of mercury further improves separation efficiency while preventing thermal decomposition [13].

Hydrolysis products constitute another important byproduct category, typically representing 1-5% of the crude product [4]. These compounds form through moisture contamination during the reaction or storage, leading to the formation of 3-chloro-2-fluorobenzoic acid and related carboxylic acid derivatives. The hydrolysis reaction proceeds rapidly in the presence of even trace amounts of water, making moisture control a critical aspect of both synthesis and purification.

Prevention of hydrolysis byproduct formation requires rigorous exclusion of moisture throughout the synthetic process [13]. This includes thorough drying of starting materials, solvents, and reaction apparatus, as well as conducting reactions under inert atmosphere conditions. Storage of acid chloride products under anhydrous conditions with appropriate desiccants is essential for maintaining product quality over extended periods.

Purification strategies for hydrolysis byproducts involve washing with dry organic solvents followed by treatment with molecular sieves or other desiccants [13]. The carboxylic acid byproducts can be effectively removed through extraction with dry alkaline solutions, although care must be taken to avoid further hydrolysis of the desired acid chloride product. Alternative approaches include distillation under rigorously anhydrous conditions, where the higher boiling point of carboxylic acid byproducts allows for effective separation.

Polymerization products typically account for 2-6% of the crude reaction mixture and arise from heat-induced polymerization at temperatures above 150°C [15]. These high molecular weight materials form through various mechanisms including Friedel-Crafts type reactions between acid chloride groups and aromatic rings, leading to oligomeric and polymeric byproducts. The formation of polymerization products is particularly problematic as these materials are difficult to separate and can interfere with downstream purification processes.

Prevention of polymerization requires careful temperature control throughout the synthetic and purification processes [15]. Reaction temperatures should be maintained below 120°C whenever possible, and the use of antioxidants or polymerization inhibitors can help suppress unwanted polymerization reactions. For purification processes involving distillation, short residence times and minimal thermal exposure are essential for preventing polymerization product formation.

Purification strategies for polymerization byproducts typically involve filtration through activated carbon or silica gel, which effectively removes high molecular weight materials [15]. Alternative approaches include crystallization from appropriate solvents, where the polymerization products remain in solution while the desired product crystallizes in pure form.

Isomeric chlorides represent a significant purification challenge, typically comprising 5-12% of the crude product mixture [16]. These compounds arise from non-regioselective chlorination, leading to the formation of 4-chloro-2-fluorobenzoyl chloride, 5-chloro-2-fluorobenzoyl chloride, and other positional isomers. The similar physical and chemical properties of these isomers make separation particularly challenging using conventional purification techniques.

Chromatographic separation represents the most effective approach for isomeric chloride purification [16]. High-performance liquid chromatography using silica gel columns with appropriate solvent systems can achieve baseline separation of positional isomers. Preparative-scale chromatography enables the isolation of pure products, although the technique is generally limited to smaller-scale applications due to cost and throughput considerations.

Carbonization products typically represent a minor byproduct category, accounting for 1-3% of the crude mixture, but can significantly impact product quality due to their dark coloration and potential catalyst contamination [15]. These materials form through thermal decomposition at temperatures above 200°C, leading to the formation of carbonaceous materials and char-like residues.

Treatment with activated carbon represents the most effective purification strategy for carbonization byproducts [15]. The high surface area and adsorptive capacity of activated carbon enables effective removal of colored impurities and carbonization products. Treatment protocols typically involve stirring the crude product with 5-10% by weight of activated carbon at room temperature for 1-2 hours, followed by filtration through appropriate filter media.

XLogP3

GHS Hazard Statements

H226 (88.37%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive